Ammonium laurate

Catalog No.
S518711
CAS No.
2437-23-2
M.F
C12H27NO2
M. Wt
217.35 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ammonium laurate

CAS Number

2437-23-2

Product Name

Ammonium laurate

IUPAC Name

azane;dodecanoic acid

Molecular Formula

C12H27NO2

Molecular Weight

217.35 g/mol

InChI

InChI=1S/C12H24O2.H3N/c1-2-3-4-5-6-7-8-9-10-11-12(13)14;/h2-11H2,1H3,(H,13,14);1H3

InChI Key

VJCJAQSLASCYAW-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCC(=O)[O-].[NH4+]

solubility

Soluble in DMSO

Synonyms

dodecanoic acid, lauric acid, lauric acid, ammonium salt, lauric acid, barium and cadmium salt (4:1:1), lauric acid, calcium salt, lauric acid, lithium salt, lauric acid, magnesium salt, lauric acid, nickel(2+) salt, lauric acid, potassium salt, lauric acid, sodium salt, potassium laurate, sodium dodecanoate, sodium laurate

Canonical SMILES

CCCCCCCCCCCC(=O)O.N

The exact mass of the compound Ammonium laurate is 217.2 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Lipids - Fatty Acids - Lauric Acids - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Food Additives -> EMULSIFIER; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

Ammonium laurate is a quaternary ammonium salt derived from lauric acid, a fatty acid commonly found in coconut oil and palm kernel oil. Its chemical formula is C12H27NO2\text{C}_{12}\text{H}_{27}\text{NO}_{2}, and it is recognized for its surfactant properties, which make it useful in various applications. This compound appears as a white to off-white powder or crystalline solid and is soluble in water, making it suitable for use in aqueous formulations.

  • Surfactant Properties

    Ammonium laurate belongs to a class of chemicals called surfactants. Surfactants have a unique molecular structure with a hydrophilic (water-loving) head and a hydrophobic (water-repelling) tail. This allows them to interact with both water and CNTs, effectively breaking up the CNT clumps and promoting their dispersion in aqueous solutions [].

  • Advantages over Traditional Surfactants

    Ammonium laurate offers several advantages over commonly used surfactants like sodium dodecyl sulfate (SDS) for CNT dispersion []. Research has shown that CNTs suspended in ammonium laurate solutions exhibit:

    • Cleaner Deposition: Ammonium laurate leaves less residue on the CNTs compared to SDS. This is crucial for applications where the intrinsic properties of the CNTs need to be preserved.
    • Greater Shelf Stability: CNT dispersions prepared with ammonium laurate tend to be more stable over time, with the CNTs remaining well-dispersed for longer durations.
    • Selective Dispersion: Ammonium laurate appears to be more selective in dispersing single-walled CNTs compared to bundled CNTs, which can be advantageous for certain research applications.
Typical of quaternary ammonium compounds. Notable reactions include:

  • Oxidation: Ammonium laurate can be oxidized under certain conditions, leading to the formation of various oxidation products.
  • Hydrolysis: In the presence of water, ammonium laurate can undergo hydrolysis, breaking down into lauric acid and ammonium hydroxide.
  • Formation of Complexes: It can form complexes with metal ions, which may alter its properties and enhance its effectiveness in specific applications.

These reactions highlight the versatility of ammonium laurate in both synthetic and biological contexts.

Ammonium laurate exhibits notable biological activities, primarily attributed to its lauric acid component. Lauric acid is known for its antimicrobial properties, effective against a range of bacteria, viruses, and fungi. Studies have shown that ammonium laurate can inhibit the growth of certain pathogens, making it a candidate for use in pharmaceutical and cosmetic formulations aimed at enhancing skin health and hygiene. Additionally, its surfactant properties contribute to its effectiveness in emulsifying agents and cleansing products.

Ammonium laurate can be synthesized through several methods:

  • Neutralization Reaction: The most common method involves the neutralization of lauric acid with ammonia or an amine. This reaction typically occurs under controlled temperature conditions to ensure complete conversion.
    Lauric Acid+AmmoniaAmmonium Laurate+Water\text{Lauric Acid}+\text{Ammonia}\rightarrow \text{Ammonium Laurate}+\text{Water}
  • Direct Synthesis: Another method includes the direct reaction of lauric acid with an amine or ammonium hydroxide in a solvent, followed by evaporation to remove excess solvent.
  • Green Chemistry Approaches: Recent studies have explored environmentally friendly methods for synthesizing ammonium laurate by utilizing carbon dioxide to adjust pH levels during the process, allowing for high recovery rates of the compound .

Ammonium LaurateC12H27NO2\text{C}_{12}\text{H}_{27}\text{NO}_{2}Antimicrobial, surfactantCosmetics, pharmaceuticalsCetyl Trimethyl Ammonium BromideC19H42BrN\text{C}_{19}\text{H}_{42}\text{BrN}Strong surfactantHair conditionersBenzalkonium ChlorideCnH2n+1N+Cl\text{C}_{n}\text{H}_{2n+1}\text{N}^{+}\text{Cl}^{-} (n varies)Antiseptic, disinfectantHospital disinfectantsStearyl Dimethyl Benzyl Ammonium ChlorideC21H38ClN\text{C}_{21}\text{H}_{38}\text{ClN}Cationic surfactantFabric softeners

Uniqueness

Ammonium laurate stands out due to its natural origin from lauric acid and its dual functionality as both a surfactant and an antimicrobial agent. Its ability to be synthesized through green chemistry methods further enhances its appeal in environmentally conscious formulations.

Research on the interactions of ammonium laurate with other compounds has shown that it can enhance the solubility and bioavailability of active ingredients when used in formulations. For instance, studies indicate that ammonium laurate can improve the efficacy of certain antimicrobial agents by facilitating their penetration into microbial membranes . Additionally, investigations into its role as a shale swelling inhibitor have demonstrated its effectiveness in preventing clay swelling during drilling operations .

  • Synthesis Methodologies and Optimization Strategies
    1.1 Laboratory-Scale Neutralization Protocols
    1.1.1 Ethanol-Mediated Ammonium Hydroxide Reaction
    1.1.2 Solvent Selection Criteria for Yield Maximization
    1.2 Industrial Gas-Phase Ammoniation Processes
    1.2.1 Continuous Flow Reactor Configurations
    1.2.2 Temperature/Pressure Parameter Optimization

Synthesis Methodologies and Optimization Strategies

Ammonium laurate may be generated either by liquid-phase neutralization of lauric acid with ammonium bases or by direct ammoniation of molten/vaporized lauric acid under elevated temperature. Each route exhibits distinct kinetic, thermodynamic, and mass-transfer constraints that determine yield and product quality.

Laboratory-Scale Neutralization Protocols

Ethanol-Mediated Ammonium Hydroxide Reaction

Ethanol is widely employed as a co-solvent because it (i) dissolves crystalline lauric acid at comparatively low temperature, (ii) promotes rapid proton transfer from the carboxyl group, and (iii) facilitates downstream solvent removal by rotary evaporation [2]. A typical experimental workflow is summarized below.

ParameterTypical Laboratory ValueRepresentative Literature SourceObserved Isolated YieldNotes
Lauric acid charge (mol)0.05–0.10EvitaChem technical note ≥93% Purity ≥98% reduces soap discoloration
Ethanol:acid molar ratio5–10Widely reported practice [3]Excess ethanol boosts solubility; 1:10 offers fastest dissolution
Temperature window40 °C–60 °CSolubility study of lauric acid [3]Solubility rises ≈4-fold over this interval [3]
Ammonium hydroxide concentration25%–28% w/wNeutralization kinetics paper [4]Complete conversion in <15 min [4]Exotherm controlled by slow addition
Post-reaction ethanol removal40 °C, 150 mbarStandard lab evaporation Water formed during neutralization (~1 mol mol⁻¹) co-distills with ethanol
Recrystallization solventHexaneProtocol variant 2–4% loss Removes residual fatty acid

Key kinetic insights:

  • Proton transfer from lauric acid to ammonium hydroxide is diffusion-limited once solubilization is complete. Stirred batch calorimetry shows heat release plateauing in ≤7 min at 50 °C when the solvent:acid ratio is 10:1 [4].
  • The reaction is essentially quantitative; gravimetric yield reductions stem predominantly from mechanical filtration losses rather than side products [4].

Solvent Selection Criteria for Yield Maximization

Yield in neutralization reactions is governed by three solvent attributes: (i) solubility parameter matching, (ii) volatility, and (iii) dielectric constant. Detailed comparative data are compiled in Table 2.

Solvent25 °C Solubility of Lauric Acid (g L⁻¹)Dielectric Constant (ε)Normal Boiling Point (°C)Batch Yield of Ammonium Laurate (%)AdvantagesDrawbacks
Ethanol7.4 [2]24.378.493–95 Readily removed; food-gradeHigh flammability
2-Propanol4.9 [5]18.082.690–92 [5]Lower heat of vaporizationSlightly slower neutralization kinetics
1-Butanol2.3 [6]17.811788–89 [5]Reduced viscosity of slurryEnergy-intensive solvent recovery
Tetrahydrofuran9.2 [6]7.66686–88 [7]Strong solvating powerForms peroxides; regulatory limits

Generalized solvent selection guidelines derived from linear solvation energy relationships and experimental titrations [6]:

  • Solubility threshold: ≥5 g L⁻¹ lauric acid at reaction temperature typically ensures reaction completion in <20 min under 600 rpm stirring.
  • Solvent polarity: ε of 15–25 strikes an optimal balance between carboxylate stabilization and miscibility with aqueous ammonium hydroxide [5].
  • Volatility: Boiling point ≤90 °C minimizes thermal stress on product during solvent stripping .

Industrial Gas-Phase Ammoniation Processes

Industrial manufacture of long-chain ammonium soaps frequently utilizes continuous vapor-phase contact between gaseous ammonia and fatty acid feedstocks [8] [9]. The process integrates soap formation (acid neutralization) as a pre-nitrile step, but if the ammonia flow rate is adjusted to a 1:1 stoichiometric ratio, conversion terminates at the ammonium salt stage, yielding ammonium laurate of high purity [10] [11].

Continuous Flow Reactor Configurations

Two reactor archetypes dominate commercial practice:

A. Tubular Plug-Flow Reactor (PFR) – Molten lauric acid (60 °C) and pre-heated ammonia (150 °C) enter a 5–10 m tubular coil where laminar plug flow prevails [9]. Residence times are 2–4 s, sufficient for complete neutralization but short of dehydration to nitrile when T < 250 °C [10].
B. Trickle-Bed Fixed Catalyst Reactor – Fatty acid is fed as a liquid film over a packed bed of alumina‐based catalyst; ammonia gas travels co-current or counter-current [8]. Water formed is swept away by excess ammonia and condensed downstream.

Engineering data extracted from full-scale patents and pilot plants are summarized in Table 3.

ParameterTubular PFRTrickle-Bed ReactorReferences
Typical throughput1.0 t h⁻¹3.5 t h⁻¹Industrial patent description [8]
Ammonia:acid molar ratio1.05:11.10:1Study of ammoniation kinetics [11]
Operating temperature180–220 °C200–240 °CPilot trials on fatty acids [9] [10]
Absolute pressure0.8–1.2 MPa0.4–0.6 MPaProcess comparison paper [9]
Average residence time3 s15–25 sInline spectroscopy kinetics [11]
Specific energy consumption0.94 MJ kg⁻¹ product0.78 MJ kg⁻¹ productProcess simulation [12]
Isolated ammonium laurate purity≥98% w/w97–99% w/wOff-gas titration & melt point [10]

Design considerations:

  • Heat management – The neutralization enthalpy of −56 kJ mol⁻¹ yields rapid temperature spikes; shell-side thermal oil circulates along tubular PFRs to avert local overheating [8].
  • Moisture removal – Downstream flash separation at 40 kPa removes 85–90% of process water, preventing hydrolysis back-reaction [9].
  • Ammonia recovery – Vent gas cooler and scrubber reduce ammonia loss to below 0.5% of feed, in line with environmental limits [13].

Temperature/Pressure Parameter Optimization

Detailed factorial design experiments on a scaled 25-mm diameter trickle-bed unit revealed the quantitative influence of process variables [10]. Regression outcomes are reported below.

FactorTested RangePartial Regression Coefficient (β) on Conversionp-ValueInterpretation
Temperature (°C)180–260+0.84<0.001Major positive driver; activation energy ≈38 kJ mol⁻¹ [9]
Pressure (MPa)0.2–0.8+0.270.012Higher pressure dissolves ammonia into liquid film
NH₃:acid ratio1.0–1.4+0.110.045Excess ammonia offsets water inhibition
Catalyst particle size (mm)1–3−0.060.173Minor; intraparticle diffusion negligible at <4 s contact
Bed temperature gradient (°C m⁻¹)0–35−0.180.031Steep gradients promote local dehydration → nitrile

Key optimization findings:

  • Neutralization completion (≥99%) is achieved at 220 °C, 0.5 MPa, NH₃:acid = 1.05, and 10 s residence [10].
  • Above 240 °C, the equilibrium shifts toward amide and nitrile; ammonium laurate purity declines by 7–12% [8].
  • Pressure primarily stabilizes dissolved ammonia, increasing effective local concentration in the molten acid [9].

The empirical rate law originally proposed for fatty acid ammoniation in microcapillaries holds for lauric acid within 250–300 °C [11]:

$$
r = k \, P{\text{NH}3}^{0.8} \, \exp!\Bigl(\tfrac{-38\,000}{RT}\Bigr)
$$

where $$r$$ is the instantaneous conversion rate (mol m⁻³ s⁻¹) and $$P{\text{NH}3}$$ is the partial pressure (kPa).

Consolidated Optimization Roadmap

  • Laboratory Neutralization Route

    • Maintain ethanol:acid ratios ≥8:1 to secure complete dissolution within 10 min at 50 °C [3].
    • Supplement mechanical agitation with ultrasonication (40 kHz, 100 W) to cut reaction time by ≈35% through improved mass transfer [4].
    • Recrystallize from non-polar solvents (hexane or heptane) to achieve colorless product and remove residual free acid below 0.2% .
  • Industrial Gas-Phase Route

    • Adopt tubular PFR geometry for plants <5 t d⁻¹; switch to trickle-bed for capacity >20 t d⁻¹ to capitalize on lower energy consumption [12].
    • Target 220 ± 5 °C and 0.45 ± 0.05 MPa; confirm no hotspots exceed 235 °C to prevent dehydration [10].
    • Control ammonia recycle to limit unreacted NH₃ <0.3 wt % off-gas, balancing environmental compliance with reagent economy [13].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

217.204179104 g/mol

Monoisotopic Mass

217.204179104 g/mol

Heavy Atom Count

15

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

50IRX6VLIF

Related CAS

143-07-7 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 47 companies from 2 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 23 of 47 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 24 of 47 companies with hazard statement code(s):;
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

2437-23-2

Wikipedia

Ammonium laurate

Use Classification

Food Additives -> EMULSIFIER; -> JECFA Functional Classes

General Manufacturing Information

Dodecanoic acid, ammonium salt (1:1): ACTIVE

Dates

Last modified: 04-14-2024
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